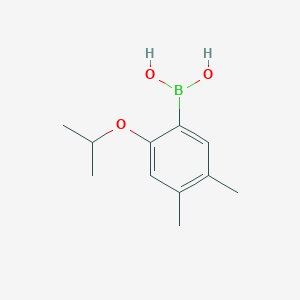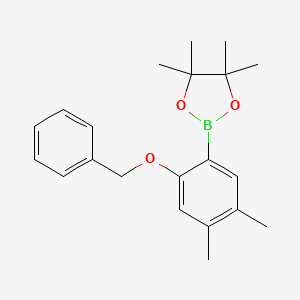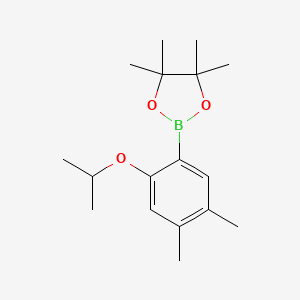
2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DIP-TMD-DOB) is a boron-containing organosilicon compound that has been extensively studied for its potential applications in various fields. It is a colorless, odorless, crystalline solid that has been used in a variety of laboratory and industrial settings. In the last few decades, DIP-TMD-DOB has been studied for its potential applications in areas such as catalysis, drug delivery, and biocompatible materials.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential applications in a variety of scientific research fields, including catalysis, drug delivery, and biocompatible materials. In catalysis, 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds, as well as the formation of polymers and oligomeric structures. In drug delivery, 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used to deliver therapeutic agents such as small molecules and peptides. In biocompatible materials, 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential applications in tissue engineering, drug delivery, and regenerative medicine.
Wirkmechanismus
The mechanism of action of 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not fully understood. However, it is believed that the boron atom in the compound plays an important role in its activity. The boron atom is believed to act as a Lewis acid, which can promote the formation of carbon-carbon and carbon-heteroatom bonds. In addition, the boron atom can act as a Lewis base, which can interact with the substrate to form a complex. This complex can then be used to catalyze the formation of polymers and oligomeric structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not fully understood. However, it is believed that the boron atom in the compound can interact with the substrate to form a complex, which can then be used to catalyze the formation of polymers and oligomeric structures. In addition, 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential applications in drug delivery, and it is believed that the compound can be used to deliver therapeutic agents such as small molecules and peptides.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments include its high reactivity and its ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds. In addition, 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to deliver therapeutic agents such as small molecules and peptides. However, there are some limitations to using 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments. For example, the compound is sensitive to moisture and light, so it must be stored and handled carefully. In addition, the compound is toxic in large doses, so it should be handled with caution.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. In addition, research could be conducted to explore the potential applications of 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in areas such as drug delivery, tissue engineering, and regenerative medicine. Finally, research could be conducted to identify new synthetic methods for the production of 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, as well as to develop new applications for the compound.
Synthesemethoden
The synthesis of 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was first reported in 1989 by R.J. Pugh and co-workers. The synthesis involves a two-step reaction that starts with the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TMD-DOB) with 2-isopropoxyphenyl bromide (IPPB). The resulting product is then reacted with 4,5-dimethyl-2-bromo-2-methylpropane (DMBM) to form 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction scheme is as follows:
TMD-DOB + IPPB → 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane + Br
2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane + DMBM → 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane + CH3Br
Eigenschaften
IUPAC Name |
2-(4,5-dimethyl-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-11(2)19-15-10-13(4)12(3)9-14(15)18-20-16(5,6)17(7,8)21-18/h9-11H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQORRBRZGIBLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1-phenylpropan-2-amine, 97%](/img/structure/B6307973.png)
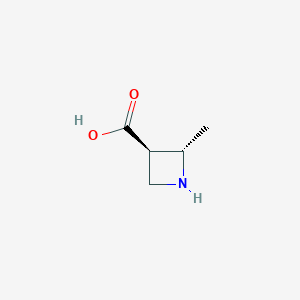
![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)
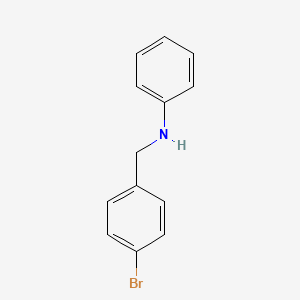
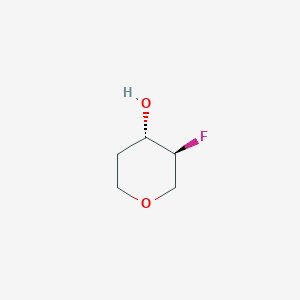

![1H-Benzo[f]indole, 98%](/img/structure/B6308010.png)
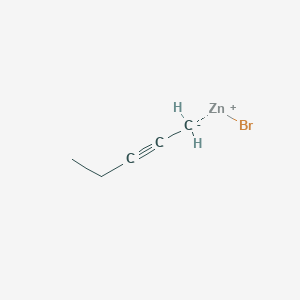

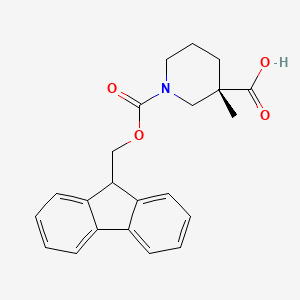
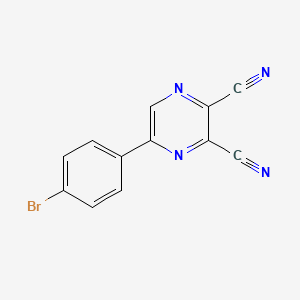
![Trimethoxy[(trimethylsilyl)ethynyl]silane](/img/structure/B6308036.png)
